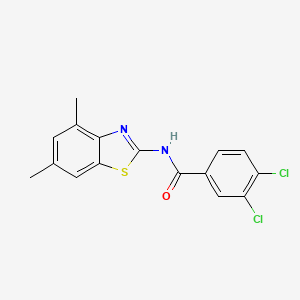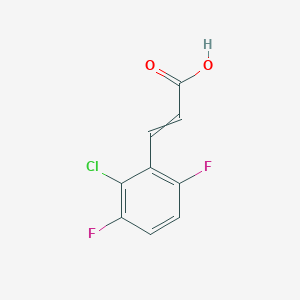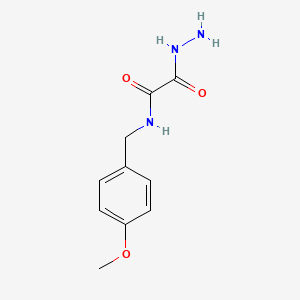![molecular formula C26H28N2O4 B12455148 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzodiazepine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Construction of the Dibenzodiazepine Core: This involves the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the Methylpropanoyl Group: This step typically involves acylation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
科学研究应用
11-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Shares the benzodioxole ring but differs in its overall structure and pharmacological effects.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole ring, used in different chemical contexts.
Uniqueness
11-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its dibenzodiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C26H28N2O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H28N2O4/c1-15(2)25(30)28-19-8-6-5-7-17(19)27-18-12-26(3,4)13-20(29)23(18)24(28)16-9-10-21-22(11-16)32-14-31-21/h5-11,15,24,27H,12-14H2,1-4H3 |
InChI 键 |
BYIRBTICBVTIIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)

![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)



![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)
